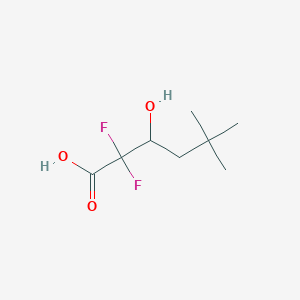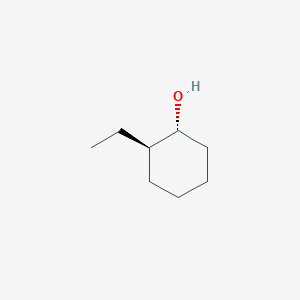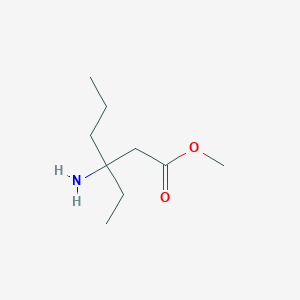![molecular formula C10H7NO3S B13623551 Methyl 6-formylthieno[3,2-b]pyridine-3-carboxylate CAS No. 1253696-30-8](/img/structure/B13623551.png)
Methyl 6-formylthieno[3,2-b]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-formylthieno[3,2-b]pyridine-3-carboxylate is a heterocyclic compound that features a thieno[3,2-b]pyridine core. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of both a formyl and a carboxylate group in the molecule allows for diverse chemical reactivity and functionalization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-formylthieno[3,2-b]pyridine-3-carboxylate typically involves the formation of the thieno[3,2-b]pyridine core followed by functionalization at the 6-position. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 6-formylthieno[3,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alcohols or amines in the presence of a catalyst such as sulfuric acid.
Major Products:
Oxidation: Methyl 6-carboxylthieno[3,2-b]pyridine-3-carboxylate.
Reduction: Methyl 6-hydroxymethylthieno[3,2-b]pyridine-3-carboxylate.
Substitution: Various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 6-formylthieno[3,2-b]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules due to its ability to interact with biological targets.
Industry: May be used in the production of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of methyl 6-formylthieno[3,2-b]pyridine-3-carboxylate in biological systems involves its interaction with specific molecular targets. The compound can act as a ligand for various enzymes or receptors, modulating their activity. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins .
Comparación Con Compuestos Similares
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group.
Thieno[2,3-c]pyridine derivatives: Used as kinase inhibitors with a different substitution pattern on the pyridine ring.
Propiedades
Número CAS |
1253696-30-8 |
|---|---|
Fórmula molecular |
C10H7NO3S |
Peso molecular |
221.23 g/mol |
Nombre IUPAC |
methyl 6-formylthieno[3,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H7NO3S/c1-14-10(13)7-5-15-8-2-6(4-12)3-11-9(7)8/h2-5H,1H3 |
Clave InChI |
MEECOXJIHRVUCO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CSC2=C1N=CC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




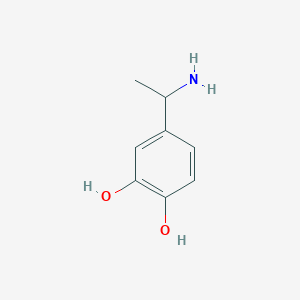
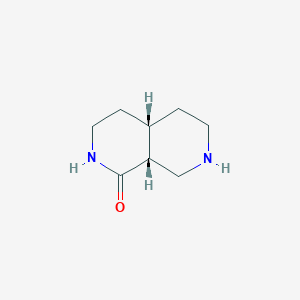
![7-Oxa-2-azaspiro[4.5]decan-1-one](/img/structure/B13623500.png)
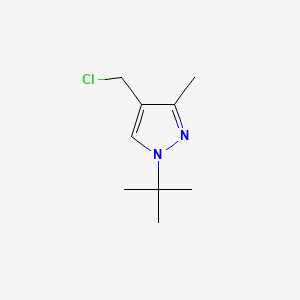

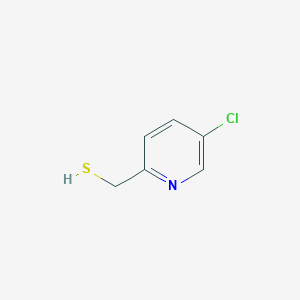
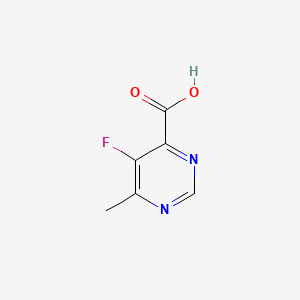
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13623531.png)
